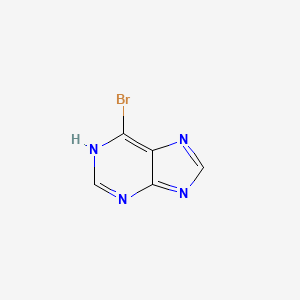

6-bromo-1H-purine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compound “6-bromo-1H-purine” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of compound “6-bromo-1H-purine” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

Step 1: Initial reaction involving the formation of an intermediate compound.

Step 2: Further reaction with additional reagents to form the final product.

Reaction Conditions: These reactions typically require controlled temperatures, specific solvents, and precise timing to ensure the desired outcome.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves:

Bulk Synthesis: Using large quantities of starting materials and reagents.

Purification: Employing techniques such as distillation, crystallization, or chromatography to achieve high purity.

Quality Control: Ensuring the final product meets industry standards through rigorous testing.

Análisis De Reacciones Químicas

Types of Reactions: Compound “6-bromo-1H-purine” undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Aplicaciones Científicas De Investigación

6-Bromopurine is a purine derivative that has applications in various scientific research fields. Studies have explored its use in transition metal-catalyzed cross-coupling reactions, synthesis of antiproliferative compounds, and as a building block for creating kinase inhibitors .

Scientific Research Applications

- Cross-coupling reactions 6-iodopurine nucleosides have been identified as substrates for transition metal-catalyzed cross-coupling reactions . 6-bromopurine nucleosides have been found to be more reactive than their 6-chloro analogs in SNAr reactions with arylamines .

- Antiproliferative compounds 9-Alkylated-6-halogenated purines, including 6-bromopurines, exhibit inhibition of tumor cell proliferation .

- Kinase inhibitors 6-Bromopurine has been used in the design of new candidate CK2α inhibitors .

Case Studies

- SNAr reactions Véliz and Beal found that 6-bromopurine nucleosides displayed greater reactivity compared to their 6-chloro counterparts when undergoing SNAr reactions with arylamines .

- Antitumor activity A study on 9-Alkylated-6-halogenated and 2,6-dihalogenated purines revealed significant inhibition of tumor cell proliferation, with dichloro derivatives showing the most potency . One compound, tetrahydroquinoline 4c, demonstrated significant antiproliferative activity against tested cancer cells, with lower potency against non-cancerous fibroblasts, suggesting potential selectivity against cancer cells . This compound induced a high percentage of apoptosis (58%) after 24 hours of treatment in human breast cancer MCF-7 cells .

- Bromodomain Ligands The 2-amine-9H-purine scaffold was identified as a weak bromodomain template and was developed via iterative structure based design into a potent nanomolar ligand for the bromodomain of human BRD9 .

Data Tables

Table 1: Examples of 6-Halopurines in Cross-Coupling Reactions

Table 2: Antiproliferative Activity of 6-Halogenated Purines

Mecanismo De Acción

The mechanism of action of compound “6-bromo-1H-purine” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Modulating Receptors: Affecting receptor signaling pathways.

Altering Gene Expression: Influencing the expression of specific genes.

Comparación Con Compuestos Similares

Compound “6-bromo-1H-purine” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Compound A: Known for its similar structure but different reactivity.

Compound B: Shares similar applications but has distinct physical properties.

Compound C: Exhibits comparable biological activity but varies in its mechanism of action.

Propiedades

IUPAC Name |

6-bromo-1H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGFGRDVWBZYNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC2=C(N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=NC=NC2=C(N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.